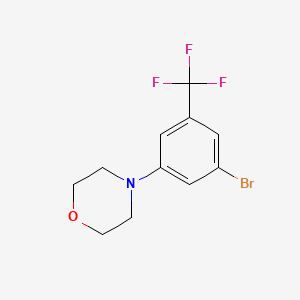
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine
Descripción general
Descripción
“4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” is a chemical compound with the molecular formula C11H11BrF3NO . It has a molecular weight of 374.18 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” is 1S/C11H11BrF3NO3S/c12-9-5-8(11(13,14)15)6-10(7-9)20(17,18)16-1-3-19-4-2-16/h5-7H,1-4H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” has a molecular weight of 374.17 . Its molecular formula is C11H11BrF3NO3S . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available sources.Aplicaciones Científicas De Investigación
Agrochemicals and Pharmaceuticals
- Specific Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources. However, it’s mentioned that Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Also, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Crop-Protection Products
- Specific Scientific Field : Agrochemical Industry .
- Summary of the Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Methods of Application or Experimental Procedures : Various methods of synthesizing 2,3,5-DCTF have been reported .
Synthesis of Pharmaceuticals
- Specific Scientific Field : Pharmaceutical Industry .
- Summary of the Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . One such drug is Fluoxetine, a selective serotonin reuptake inhibitor used as an anti-depressant . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources. However, the chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
Synthesis of Chemical Intermediates
- Specific Scientific Field : Chemical Industry .
- Summary of the Application : 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine is a chemical compound with the CAS Number: 951884-77-8 . It is used as a chemical intermediate in the synthesis of other compounds .
Synthesis of Chemical Intermediates
- Specific Scientific Field : Chemical Industry .
- Summary of the Application : 4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine is a chemical compound with the CAS Number: 951884-77-8 . It is used as a chemical intermediate in the synthesis of other compounds .
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Specific Scientific Field : Pharmaceutical Industry .
- Summary of the Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This article specially features and details the previous 20-year literature data, covering CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Safety And Hazards
The safety data sheet for “4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, it’s advised to avoid letting the chemical enter drains and to prevent further spillage or leakage if it’s safe to do so .
Propiedades
IUPAC Name |
4-[3-bromo-5-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-5-8(11(13,14)15)6-10(7-9)16-1-3-17-4-2-16/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBGEKVRKFAKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)
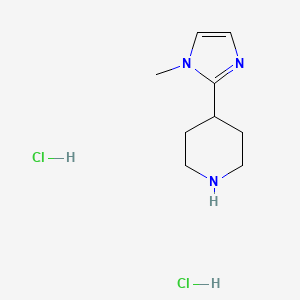
![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)
![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)
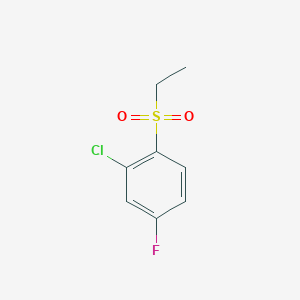

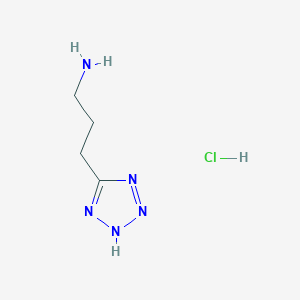
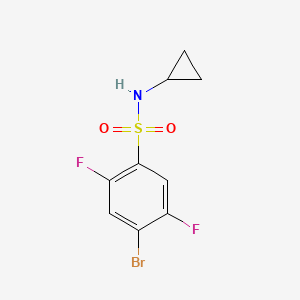
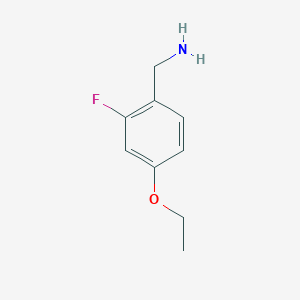
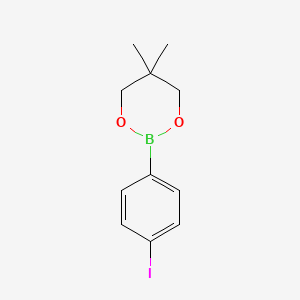
![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)